4,4'-BIS(ETHOXYCARBONYL)-2,2'-BIPYRIDINE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

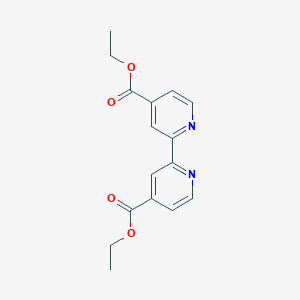

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXJVXIVHPUFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477347 | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-42-1 | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic methodologies for obtaining 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine, a crucial ligand in coordination chemistry and a valuable building block in the development of novel pharmaceuticals and functional materials. This document details experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Introduction

This compound, also known as diethyl 2,2'-bipyridine-4,4'-dicarboxylate, is a symmetrically substituted bipyridine ligand. The presence of the ethoxycarbonyl groups at the 4 and 4' positions allows for fine-tuning of the electronic properties of its metal complexes and provides reactive sites for further functionalization. The synthesis of this compound is of significant interest for applications in catalysis, materials science, and medicinal chemistry. This guide outlines two principal synthetic routes: a two-step process involving oxidation followed by esterification, and a direct one-step coupling approach.

Synthetic Pathways

Two primary synthetic strategies have been established for the preparation of this compound.

Route 1: Oxidation and Esterification

This classic and reliable two-step method begins with the oxidation of a readily available precursor, 4,4'-dimethyl-2,2'-bipyridine, to form the intermediate 2,2'-bipyridine-4,4'-dicarboxylic acid. This diacid is then subjected to a Fischer esterification reaction with ethanol to yield the desired diethyl ester.

Route 2: Metal-Catalyzed Homocoupling

More contemporary approaches involve the direct homocoupling of a suitably substituted pyridine precursor, such as an ethyl 4-halopicolinate, in the presence of a metal catalyst. Nickel and palladium-based catalytic systems are commonly employed for such transformations, offering a more direct route to the target molecule.

Below is a graphical representation of the overall synthetic workflow.

Experimental Protocols

Route 1: Oxidation and Fischer Esterification

Step 1: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid

This procedure is adapted from established oxidation methods for alkylpyridines.

-

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Sodium Dichromate (Na₂Cr₂O₇) or Potassium Dichromate (K₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute solution.

-

To this acidic solution, add 4,4'-dimethyl-2,2'-bipyridine.

-

Slowly add sodium dichromate or potassium dichromate to the stirred mixture. An exothermic reaction will occur.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture with a suitable base (e.g., NaOH solution) to precipitate the chromium salts.

-

Filter the mixture and wash the solid with water.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the 2,2'-bipyridine-4,4'-dicarboxylic acid as a white solid.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Step 2: Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure for the Fischer esterification of dicarboxylic acids.

-

Materials:

-

2,2'-Bipyridine-4,4'-dicarboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

-

Procedure:

-

Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in a large excess of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Optional: For reactions sensitive to water, toluene can be added, and a Dean-Stark apparatus can be used to remove the water formed during the reaction azeotropically.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound as a white to off-white solid.

-

Route 2: Nickel-Catalyzed Homocoupling

This protocol is based on modern nickel-catalyzed cross-coupling reactions for the synthesis of bipyridines.

-

Materials:

-

Ethyl 4-chloro-2-pyridinecarboxylate (or the corresponding bromo- or iodo- derivative)

-

Nickel(II) Chloride (NiCl₂)

-

Triphenylphosphine (PPh₃)

-

Zinc powder (Zn)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Saturated aqueous solution of EDTA or NH₄Cl

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add nickel(II) chloride, triphenylphosphine, and zinc powder.

-

Add anhydrous DMF to the flask and stir the mixture.

-

Add ethyl 4-chloro-2-pyridinecarboxylate to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (typically between 80-120 °C) and stir for several hours until the starting material is consumed (monitored by GC-MS or TLC).

-

Cool the reaction to room temperature and quench by adding a saturated aqueous solution of EDTA or ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursors.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4,4'-Dimethyl-2,2'-bipyridine | C₁₂H₁₂N₂ | 184.24 | White crystalline solid | 173-176 |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | C₁₂H₈N₂O₄ | 244.20 | White to off-white powder | >300 |

| This compound | C₁₆H₁₆N₂O₄ | 300.31 | White to off-white solid | 158-161 |

Table 2: Representative Reaction Conditions and Yields

| Synthetic Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Route 1: Oxidation | 4,4'-Dimethyl-2,2'-bipyridine | Na₂Cr₂O₇ / H₂SO₄ | Water/H₂SO₄ | Reflux | 4-8 | 70-85 |

| Route 1: Esterification | 2,2'-Bipyridine-4,4'-dicarboxylic acid, Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 12-24 | 80-95 |

| Route 2: Ni-Catalyzed Homocoupling | Ethyl 4-chloro-2-pyridinecarboxylate | NiCl₂, PPh₃, Zn | DMF | 80-120 | 8-16 | 60-75 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The oxidation and esterification pathway is a well-established and high-yielding method, suitable for large-scale synthesis where the starting material, 4,4'-dimethyl-2,2'-bipyridine, is readily available. The metal-catalyzed homocoupling route offers a more direct, one-pot approach, which is advantageous for rapid synthesis and library generation, although it may require more specialized reagents and inert atmosphere techniques. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the necessary foundational information for researchers to successfully synthesize this important bipyridine ligand.

An In-depth Technical Guide to Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate (CAS Number: 1762-42-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential biological activities of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate.

Chemical Identity and Physicochemical Properties

-

CAS Number: 1762-42-1

-

Chemical Name: Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate

-

Molecular Formula: C₁₆H₁₆N₂O₄

-

Molecular Weight: 300.31 g/mol

-

Appearance: White to off-white crystal/powder.[1]

-

Solubility: Insoluble in water. Soluble in common organic solvents.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1762-42-1 | [2] |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [2] |

| Molecular Weight | 300.31 g/mol | [1] |

| Melting Point | 160-161 °C | Not explicitly stated for 1762-42-1, but related compounds have similar melting points. |

| Boiling Point | Predicted: 460.6 ± 45.0 °C | Not experimentally confirmed. |

| Density | 0.78 g/mL | [1] |

| Appearance | White to off-white crystal/powder | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents |

Synthesis

The synthesis of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate typically involves a two-step process: the oxidation of 4,4'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-4,4'-dicarboxylic acid, followed by the esterification of the dicarboxylic acid.

This protocol is for the precursor of the target compound.

Materials:

-

4,4'-dimethyl-2,2'-bipyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (25%)

-

Potassium metabisulfite

-

Distilled water

Procedure:

-

Cool a solution of 4,4'-dimethyl-2,2'-bipyridine in 25% sulfuric acid to 5°C.

-

Slowly add one portion of KMnO₄ while stirring and maintaining the temperature at 5°C.

-

Stir for an additional 30 minutes at 5°C.

-

Allow the reaction mixture to warm to 35°C and maintain this temperature for 20 minutes.

-

Cool the mixture back to 5°C and add a second portion of KMnO₄.

-

After 10 minutes, reflux the mixture for 12 hours at 130°C.

-

Reduce the excess KMnO₄ with potassium metabisulfite.

-

After cooling, filter the grey precipitate and dry it in vacuo to yield 2,2'-bipyridine-4,4'-dicarboxylic acid.[3]

Materials:

-

2,2'-bipyridine-4,4'-dicarboxylic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or chloroform)

Procedure:

-

Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Synthesis workflow for Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate.

Spectral Data

The structural confirmation of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate is achieved through various spectroscopic techniques.

An FT-IR spectrum of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate has been reported.[4] The spectrum would be expected to show characteristic peaks for the C=O stretching of the ester groups, C-O stretching, and aromatic C-H and C=C/C=N stretching vibrations.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the bipyridine rings and the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the aromatic carbons of the bipyridine rings, and the carbons of the ethyl groups.[3]

The mass spectrum of Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl groups.[5]

Biological Activity and Signaling Pathways

While direct and extensive biological studies on Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate are limited, the broader class of bipyridine derivatives has shown significant biological activities. Furthermore, a study on a structurally similar compound, pyridine-2,4-dicarboxylic acid diethyl ester, provides insights into a potential mechanism of action.

A study has shown that a combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol can stabilize the Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein.[5] HIF-1α is a key transcription factor in the cellular response to hypoxia and is implicated in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression. The stabilization of HIF-1α by this related compound suggests that Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate might also modulate this pathway.

Caption: Potential modulation of the HIF-1α signaling pathway.

Bipyridine derivatives are known to form stable complexes with various metal ions, and these complexes have been investigated for their anticancer and antimicrobial properties. Platinum complexes of bipyridine derivatives, for instance, have shown cytotoxicity against various cancer cell lines.[6][7] Zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate have demonstrated antimicrobial activity.[8] This suggests that Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate could serve as a valuable ligand in the development of novel metallodrugs.

Applications in Research and Development

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a versatile building block in several areas of chemical research and development.

The primary application of this compound is as a bidentate chelating ligand in coordination chemistry. It forms stable complexes with a wide range of metal ions. These metal complexes are utilized in various catalytic processes.[9]

The compound and its metal complexes are employed in the development of advanced materials, including polymers, coatings, and materials for organic photovoltaic devices and sensors due to their electronic properties.[1]

Given the biological activities of related bipyridine compounds, Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a promising scaffold for the design and synthesis of new therapeutic agents, particularly in the fields of oncology and infectious diseases.[1]

Caption: Key application areas of the title compound.

Conclusion

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a well-characterized compound with significant potential in coordination chemistry, materials science, and drug discovery. Its synthesis is achievable through established chemical transformations. While its own biological profile is an active area for further research, the known activities of related compounds, particularly in modulating the HIF-1α pathway and as ligands in anticancer and antimicrobial agents, highlight its importance for future investigations in medicinal chemistry and drug development. This guide provides a foundational resource for researchers and scientists working with this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 1762-42-1 | MFCD06204732 | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate [aaronchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Decarboxylation of 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester during microwave synthesis of the corresponding trichelated ruthenium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 4,4'-diether-2,2'-bipyridine cisplatin analogues are more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

In-Depth Structural Analysis of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine, a key building block in coordination chemistry and materials science. The document details the molecular geometry, crystallographic parameters, and spectroscopic signatures of this compound, offering valuable data for researchers in drug design, catalysis, and functional material development.

Molecular Structure and Crystallography

The crystal structure of this compound (also known as diethyl 2,2'-bipyridine-4,4'-dicarboxylate) has been determined by single-crystal X-ray diffraction. The compound, with the chemical formula C₁₆H₁₆N₂O₄, crystallizes with two independent half-molecules (A and B) in the asymmetric unit. The complete molecules are generated by inversion symmetry. The crystal packing is stabilized by a network of C—H⋯O and C—H⋯N hydrogen bonds, which link the molecules into a three-dimensional framework.[1]

The molecular structure of this compound is depicted below, with atom numbering corresponding to the crystallographic data.

Caption: Molecular structure of this compound.

Crystallographic Data

The crystallographic data provides precise information on the unit cell dimensions and the conditions under which the structure was determined.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆N₂O₄ |

| Formula Weight | 300.31 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.243(3) |

| b (Å) | 8.877(3) |

| c (Å) | 11.235(4) |

| α (°) | 92.212(7) |

| β (°) | 93.163(7) |

| γ (°) | 93.016(7) |

| Volume (ų) | 816.9(5) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 7198 |

| Independent reflections | 2883 |

| R_int | 0.057 |

| Final R indices [I>2σ(I)] | R1 = 0.057, wR2 = 0.125 |

| CCDC Deposition Number | 1509938 |

Selected Bond Lengths and Angles

The following tables summarize key bond lengths and angles for the two independent molecules (A and B) in the asymmetric unit, providing insight into the molecular geometry.

Table 1: Selected Bond Lengths (Å)

| Bond | Molecule A | Molecule B |

| C2-C2' | 1.491(4) | 1.493(4) |

| N1-C2 | 1.341(3) | 1.344(3) |

| N1-C6 | 1.342(3) | 1.339(3) |

| C4-C7 | 1.503(4) | 1.506(4) |

| C7-O1 | 1.205(3) | 1.206(3) |

| C7-O2 | 1.338(3) | 1.336(3) |

| O2-C8 | 1.464(3) | 1.465(3) |

| C8-C9 | 1.501(4) | 1.498(4) |

Table 2: Selected Bond Angles (°)

| Angle | Molecule A | Molecule B |

| N1-C2-C3 | 122.9(2) | 122.7(2) |

| N1-C2-C2' | 116.2(2) | 116.1(2) |

| C3-C2-C2' | 120.9(2) | 121.2(2) |

| C6-N1-C2 | 117.8(2) | 117.9(2) |

| C3-C4-C7 | 119.2(2) | 119.0(2) |

| C5-C4-C7 | 123.5(2) | 123.7(2) |

| O1-C7-O2 | 124.0(3) | 123.8(3) |

| O1-C7-C4 | 124.7(3) | 124.8(3) |

| O2-C7-C4 | 111.3(2) | 111.4(2) |

| C7-O2-C8 | 116.5(2) | 116.5(2) |

| O2-C8-C9 | 107.4(2) | 107.5(2) |

Table 3: Selected Torsion Angles (°)

| Torsion Angle | Molecule A | Molecule B |

| N1-C2-C2'-N1' | 180.0 | 180.0 |

| C3-C2-C2'-C3' | 180.0 | 180.0 |

| C3-C4-C7-O1 | -1.4(4) | -1.9(4) |

| C5-C4-C7-O1 | 178.9(3) | 178.5(3) |

| C3-C4-C7-O2 | 178.1(2) | 177.6(2) |

| C5-C4-C7-O2 | -1.6(4) | -2.0(4) |

| C4-C7-O2-C8 | 178.7(2) | 179.1(2) |

| C7-O2-C8-C9 | 86.8(3) | 85.8(3) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate organic solvent system (e.g., ethanol, dichloromethane/hexane).

Data Collection: A suitable crystal was mounted on a diffractometer equipped with a molybdenum-target X-ray tube (λ = 0.71073 Å). Data was collected at a temperature of 100 K to minimize thermal vibrations. A series of frames were collected with oscillations in φ and ω.

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring ¹H and ¹³C NMR spectra of this compound is outlined below. This protocol is based on general procedures for similar 4,4'-disubstituted-2,2'-bipyridine derivatives.

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field instrument.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Approximately 10-12 ppm.

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Approximately 200-220 ppm.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the structural analysis of this compound.

Caption: Experimental workflow for structural analysis.

This guide provides a foundational understanding of the structural characteristics of this compound. The presented data and protocols are intended to support and accelerate further research and development efforts utilizing this versatile molecule.

References

Spectroscopic Profile of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine, a key building block in coordination chemistry and materials science. The data and protocols presented herein are essential for the characterization and quality control of this compound in research and development settings.

Molecular Structure and Properties

-

IUPAC Name: Diethyl 2,2'-bipyridine-4,4'-dicarboxylate

-

Synonyms: 4,4'-Bis(ethoxycarbonly)-2,2'-bipyridine

-

CAS Number: 1762-42-1

-

Molecular Formula: C₁₆H₁₆N₂O₄[1]

-

Molecular Weight: 300.31 g/mol [1]

-

Appearance: Off-white to light brown solid[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a detailed electronic and vibrational fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The symmetry of the molecule is reflected in the simplicity of its NMR spectra.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.97 | d | 5.0 | 2H | H-6, H-6' |

| 8.64 | s | - | 2H | H-3, H-3' |

| 7.85 | d | 5.0 | 2H | H-5, H-5' |

| 4.45 | q | 7.1 | 4H | -O-CH₂-CH₃ |

| 1.43 | t | 7.1 | 6H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | C=O |

| 157.0 | C-2, C-2' |

| 151.2 | C-6, C-6' |

| 140.5 | C-4, C-4' |

| 121.7 | C-5, C-5' |

| 119.0 | C-3, C-3' |

| 61.8 | -O-CH₂-CH₃ |

| 14.3 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the characteristic vibrational modes of the functional groups present in this compound.

Table 3: FT-IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3010 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1725 | Strong | C=O stretching (ester) |

| 1600, 1550, 1470 | Strong | C=C and C=N stretching (bipyridine ring) |

| 1280 | Strong | C-O stretching (ester) |

| 850 | Strong | C-H out-of-plane bending (aromatic) |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound in ethanol exhibits characteristic π → π* transitions of the bipyridyl system.

Table 4: UV-Vis Spectroscopic Data (Ethanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| 245 | 18,000 | π → π |

| 285 | 12,000 | π → π |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometric Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 300 | 100 | [M]⁺ (Molecular Ion) |

| 271 | 40 | [M - C₂H₅]⁺ |

| 255 | 85 | [M - OC₂H₅]⁺ |

| 227 | 60 | [M - COOC₂H₅]⁺ |

| 199 | 30 | [M - 2(COOC₂H₅)]⁺ + H |

| 154 | 25 | [Bipyridine]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 spectrometer equipped with a 5 mm BBO probe was used for acquiring ¹H and ¹³C NMR spectra.[2]

-

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Parameters:

-

Operating Frequency: 400 MHz

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8223.68 Hz

-

-

¹³C NMR Parameters:

-

Operating Frequency: 101 MHz

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 24038.46 Hz

-

-

Data Processing: The spectra were processed using Bruker TopSpin 3.6.2 software.[2] Fourier transformation was applied to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A Shimadzu IRAffinity-1S FT-IR spectrophotometer equipped with an Attenuated Total Reflectance (ATR) accessory was utilized.[2]

-

Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The spectrum was recorded in absorbance mode and the background was subtracted using the instrument's software.

UV-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A Thermo Scientific Evolution 201/220 UV-Visible Spectrophotometer was used.

-

Sample Preparation: A stock solution of this compound was prepared in absolute ethanol. Serial dilutions were made to obtain a concentration of 1 x 10⁻⁵ M.

-

Parameters:

-

Wavelength Range: 200 - 800 nm

-

Scan Speed: 240 nm/min

-

Cuvette: 1 cm path length quartz cuvette

-

-

Data Processing: The spectrum was baseline corrected using ethanol as the blank. The wavelengths of maximum absorbance (λmax) were determined, and the molar absorptivity (ε) was calculated using the Beer-Lambert law.

Mass Spectrometry

-

Instrumentation: An Agilent 1100 Series LC/MSD system with an electrospray ionization (ESI) source and a single-quadrupole mass selective detector was used. For electron ionization (EI), a standard GC-MS system can be employed.

-

Sample Preparation: The sample was dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL for direct infusion.

-

ESI Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 4 kV

-

Fragmentor Voltage: 70 V

-

Mass Range: m/z 50 - 500

-

-

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

In-Depth Technical Guide to the Luminescent Properties of Ethoxycarbonyl Bipyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycarbonyl bipyridine derivatives represent a class of heterocyclic organic compounds that have garnered significant interest in various scientific fields, including materials science, coordination chemistry, and biomedical research. Their rigid, planar structure, coupled with the electron-withdrawing nature of the ethoxycarbonyl groups, imparts unique photophysical properties, making them valuable as building blocks for fluorescent sensors, components of light-emitting diodes, and as ligands in luminescent metal complexes for bioimaging and photodynamic therapy. This technical guide provides a comprehensive overview of the synthesis, luminescent properties, and experimental protocols related to ethoxycarbonyl bipyridine derivatives.

Synthesis of Ethoxycarbonyl Bipyridine Derivatives

The most common route for the synthesis of ethoxycarbonyl bipyridine derivatives, such as diethyl 2,2'-bipyridine-4,4'-dicarboxylate, involves a two-step process starting from a more readily available precursor, 4,4'-dimethyl-2,2'-bipyridine.

Experimental Protocol: Synthesis of Diethyl 2,2'-bipyridine-4,4'-dicarboxylate

Step 1: Oxidation of 4,4'-Dimethyl-2,2'-bipyridine to 2,2'-Bipyridine-4,4'-dicarboxylic acid

This oxidation is a critical step and can be achieved using a strong oxidizing agent.

-

Reagents and Equipment:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Beaker

-

Filtration apparatus (e.g., Büchner funnel)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, dissolve the dichromate salt in concentrated sulfuric acid with stirring. The solution should be cooled in an ice bath to manage the exothermic reaction.

-

Slowly and carefully add 4,4'-dimethyl-2,2'-bipyridine to the cooled solution. The reaction is typically vigorous and exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes) to ensure complete oxidation. The color of the reaction mixture will typically change from orange to green.

-

Pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the product, 2,2'-bipyridine-4,4'-dicarboxylic acid, as a solid.

-

Collect the precipitate by vacuum filtration, wash it thoroughly with deionized water to remove any residual acid and inorganic salts, and then dry the product.

-

Step 2: Esterification of 2,2'-Bipyridine-4,4'-dicarboxylic acid to Diethyl 2,2'-bipyridine-4,4'-dicarboxylate

This is a standard Fischer esterification reaction.

-

Reagents and Equipment:

-

2,2'-Bipyridine-4,4'-dicarboxylic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Sodium bicarbonate (NaHCO₃) solution

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

-

Procedure:

-

Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain the reflux for several hours to drive the esterification to completion.

-

After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude diethyl 2,2'-bipyridine-4,4'-dicarboxylate.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Photophysical Properties

The luminescent properties of ethoxycarbonyl bipyridine derivatives are dictated by their electronic structure. The bipyridine core is a π-conjugated system, and the ethoxycarbonyl groups act as electron-withdrawing substituents, which can influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Generally, simple bipyridine derivatives exhibit weak fluorescence in solution at room temperature due to efficient intersystem crossing to the triplet state. Their luminescence is often more pronounced in rigid environments or at low temperatures. The primary electronic transitions are typically π → π* in nature.

While comprehensive photophysical data for the free ethoxycarbonyl bipyridine ligands is not extensively reported in the literature, their properties are often inferred from the behavior of their metal complexes. When coordinated to transition metals like ruthenium(II) or iridium(III), these ligands participate in metal-to-ligand charge transfer (MLCT) transitions, which are intensely luminescent.

Table 1: Photophysical Data of a Representative Ruthenium(II) Complex with a Bipyridine Dicarboxylic Acid Ligand

| Complex | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| [Ru(bpy)₂(dcbpy)]²⁺ (dcbpy = 2,2'-bipyridine-4,4'-dicarboxylic acid) | Acetonitrile | ~450 | ~615 | ~0.04 | ~400 |

Note: This data is for the parent dicarboxylic acid complex and serves as an illustrative example. The photophysical properties of the ethoxycarbonyl derivative complexes are expected to be similar, though slight shifts in absorption and emission maxima may occur due to the electronic effects of the ester group.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

-

Reagents and Equipment:

-

Ethoxycarbonyl bipyridine derivative sample

-

Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

Solvent (spectroscopic grade)

-

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield (Φx) of the sample using the following equation:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx² / nstd²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

-

// Electronic States S0 [label="S₀ (Ground State)", pos="1,0!"]; S1 [label="S₁ (First Excited Singlet State)", pos="1,3!"]; T1 [label="T₁ (First Excited Triplet State)", pos="3,2!"];

// Vibrational Levels node [shape=none, height=0.01, width=1.5]; S0_v0 [pos="1,0.2!", label=""]; S0_v1 [pos="1,0.4!", label=""]; S0_v2 [pos="1,0.6!", label=""]; S1_v0 [pos="1,3.2!", label=""]; S1_v1 [pos="1,3.4!", label=""]; S1_v2 [pos="1,3.6!", label=""]; T1_v0 [pos="3,2.2!", label=""]; T1_v1 [pos="3,2.4!", label=""]; T1_v2 [pos="3,2.6!", label=""];

// Transitions edge [fontcolor="#202124", fontsize=8]; S0_v0 -> S1_v2 [label="Absorption", color="#EA4335", style=solid, arrowhead=vee]; S1_v2 -> S1_v0 [label="Vibrational Relaxation", color="#FBBC05", style=dashed, arrowhead=none, constraint=false]; S1_v0 -> S0_v1 [label="Fluorescence", color="#34A853", style=solid, arrowhead=vee, constraint=false]; S1_v0 -> T1_v1 [label="Intersystem Crossing", color="#5F6368", style=dashed, arrowhead=none, constraint=false]; T1_v1 -> T1_v0 [label="Vibrational Relaxation", color="#FBBC05", style=dashed, arrowhead=none, constraint=false]; T1_v0 -> S0_v2 [label="Phosphorescence", color="#4285F4", style=solid, arrowhead=vee, constraint=false]; S1_v0 -> S0_v2 [label="Internal Conversion", color="#5F6368", style=dashed, arrowhead=none, constraint=false];

// State Labels node [fontcolor="#202124", fontsize=10]; label_S0 [label="Singlet States", pos="1, -0.5!"]; label_T1 [label="Triplet State", pos="3, 1.5!"]; }

Applications in Drug Development and Research

The luminescent properties of ethoxycarbonyl bipyridine derivatives and their metal complexes make them promising candidates for various applications in drug development and biomedical research.

-

Bioimaging: When conjugated to biomolecules, these compounds can serve as fluorescent probes for imaging cells and tissues. The long lifetimes of their metal complexes are particularly advantageous for time-resolved imaging, which can reduce background fluorescence.

-

Photodynamic Therapy (PDT): Certain metal complexes of bipyridine derivatives can act as photosensitizers. Upon excitation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells.

-

Sensing: The fluorescence of these compounds can be sensitive to the local environment, such as pH or the presence of metal ions. This property can be exploited to develop fluorescent sensors for various analytes.

A critical consideration when using ethoxycarbonyl bipyridine derivatives, particularly in the synthesis of metal complexes, is the potential for decarboxylation under certain reaction conditions, such as microwave synthesis. This can lead to the formation of the unsubstituted bipyridine complex instead of the desired functionalized one.

Conclusion

Ethoxycarbonyl bipyridine derivatives are a versatile class of compounds with tunable luminescent properties. Their synthesis is well-established, and they serve as important ligands in the development of highly luminescent metal complexes. While the intrinsic luminescence of the free ligands is often weak, their incorporation into larger systems unlocks a wide range of applications in materials science and biomedicine. For researchers and professionals in drug development, these compounds offer a valuable platform for the design of novel diagnostic and therapeutic agents. Careful consideration of experimental conditions, particularly during metal complexation, is crucial to ensure the desired functionalized products are obtained. Further research into the detailed photophysical properties of the free ligands will undoubtedly expand their utility and lead to the development of new and innovative applications.

An In-depth Technical Guide to the Electrochemical Behavior of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine, a key ligand in coordination chemistry and materials science. This document details its redox behavior, experimental protocols for its analysis, and the influence of its electronic structure on its electrochemical characteristics.

Core Electrochemical Properties

This compound, often abbreviated as deebpy or Et2dcbpy, is a derivative of 2,2'-bipyridine featuring electron-withdrawing ethoxycarbonyl groups at the 4 and 4' positions. These substituents significantly influence the electronic and, consequently, the electrochemical properties of the bipyridine framework. The primary technique for investigating these properties is cyclic voltammetry (CV).

The electron-withdrawing nature of the ethoxycarbonyl groups makes the bipyridine ring system more susceptible to reduction compared to unsubstituted bipyridine. This is a critical feature in the design of metal complexes for applications such as catalysis, dye-sensitized solar cells, and electrochemiluminescence. When coordinated to a metal center, such as ruthenium, the electrochemical behavior of the resulting complex is a combination of metal-centered and ligand-centered redox processes. The reduction of such complexes often occurs in multiple one-electron steps that are localized on the bipyridine ligands. For instance, studies on ruthenium complexes with this ligand show that the reduction proceeds in four distinct one-electron steps, each corresponding to the reduction of a bipyridine ligand.[1]

Quantitative Electrochemical Data

The following tables summarize key electrochemical data for this compound and its analogous dicarboxylic acid derivative, primarily from studies of their ruthenium complexes. The ligand-centered reduction potentials are highlighted.

Table 1: Ligand-Based Reduction Potentials of Ruthenium Complexes Containing 4,4'-Disubstituted Bipyridine Ligands

| Complex/Ligand | Redox Process | Potential (V vs. Ag/AgCl) | Solvent | Supporting Electrolyte | Reference |

| [Ru(4,4'-(EtOOC)2-bpy)2X2] | Ligand-based reductions | Multiple steps | Not specified | Not specified | [1] |

| Ru(H2dcbpy)2Cl2 | First ligand-based reduction | -1.37 (Epc) | CH3CN | Not specified | |

| Ru(H2dcbpy)2Br2 | First ligand-based reduction | -1.57 (Epc) | DMSO | Not specified |

Note: Epc denotes the cathodic peak potential for an irreversible or quasi-reversible process. The data for the ethoxycarbonyl derivative is qualitative from the source, indicating four one-electron reduction steps.

Experimental Protocols

A detailed methodology for performing cyclic voltammetry on this compound or its metal complexes is provided below. This protocol is a composite of standard practices reported in the literature for similar compounds.

Objective: To determine the reduction and oxidation potentials of this compound.

Materials:

-

This compound

-

Anhydrous acetonitrile (CH3CN) or dimethylformamide (DMF)

-

Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetraethylammonium chloride (TEACl)

-

Working electrode: Glassy carbon or platinum disk electrode

-

Reference electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode

-

Counter electrode: Platinum wire

-

Voltammetry cell

-

Potentiostat

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent (e.g., acetonitrile).

-

Dissolve a known amount of this compound in the electrolyte solution to a final concentration of 1-5 mM.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Ensure the electrodes are clean and polished according to standard procedures before use.

-

Fill the cell with the prepared analyte solution.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry scan:

-

Potential Range: A typical range would be from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the reduction peaks (e.g., -2.5 V) and back. The range should be adjusted based on the expected redox events.

-

Scan Rate: Start with a standard scan rate of 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) should be used to investigate the reversibility of the redox processes.

-

Number of Cycles: Typically 2-3 cycles are sufficient, with the first scan often discarded as it may show conditioning effects.

-

-

-

Data Analysis:

-

From the resulting voltammogram, determine the peak potentials (Epa for anodic peaks, Epc for cathodic peaks).

-

Calculate the half-wave potential (E1/2 = (Epa + Epc) / 2) for reversible processes.

-

Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer (for a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature).

-

Examine the ratio of the peak currents (ipa/ipc) which should be close to 1 for a reversible process.

-

Plot the peak current versus the square root of the scan rate to confirm a diffusion-controlled process.

-

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the electrochemical analysis of this compound.

Caption: Simplified redox pathway of the bipyridine ligand.

Caption: Experimental workflow for cyclic voltammetry.

References

Solubility Profile of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine is a solid organic compound with the chemical formula C₁₆H₁₆N₂O₄. Its structure, featuring a bipyridine core with two ethoxycarbonyl groups, influences its solubility characteristics, making it generally more soluble in organic solvents than in water.

Qualitative Solubility Data

Based on available information and the solubility of structurally similar bipyridine derivatives, a qualitative assessment of the solubility of this compound is presented below. It is important to note that these are general guidelines, and experimental verification is recommended for precise applications.

| Solvent Class | Solvent | Expected Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Structurally related compounds like 4,4'-dicarboxy-2,2'-bipyridine exhibit solubility in DMSO. |

| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many organic compounds. 4,4'-dicarboxy-2,2'-bipyridine is reported to be soluble in DMF. | |

| Polar Protic | Ethanol | Likely Soluble | The ethyl groups in the solvent have an affinity for the ethoxycarbonyl groups of the solute. Related compounds like 4,4'-dimethyl-2,2'-bipyridine are soluble in ethanol. |

| Methanol | Likely Soluble | Methanol, being a polar protic solvent, is expected to dissolve the compound. 4,4'-dimethyl-2,2'-bipyridine is moderately soluble in methanol. | |

| Nonpolar | Chloroform | Likely Soluble | The presence of the bipyridine core and ester groups suggests some solubility in halogenated solvents. 4,4'-dicarboxy-2,2'-bipyridine is soluble in chloroform. |

| Tetrahydrofuran (THF) | Likely Soluble | THF is a versatile solvent for a wide range of organic compounds. The related 4,4'-dicarboxy-2,2'-bipyridine is soluble in THF. | |

| Aqueous | Water | Sparingly Soluble | As an organic molecule with significant nonpolar character, high solubility in water is not expected. The ethoxycarbonyl groups are less polar than carboxylic acid groups, further reducing water solubility. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.

-

For finely dispersed solids, centrifugation at the experimental temperature is recommended to achieve a clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid phase.

-

Quantitatively dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for solubility determination.

A Technical Guide to the Thermal Stability of Substituted Bipyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of substituted bipyridine compounds, a class of molecules with significant applications in coordination chemistry, materials science, and pharmacology. Understanding the thermal properties of these compounds is critical for their synthesis, purification, storage, and application, particularly in drug development where manufacturing processes often involve elevated temperatures. This document summarizes key quantitative thermal stability data, details common experimental protocols for thermal analysis, and visualizes a relevant biological signaling pathway involving bipyridine derivatives.

Quantitative Thermal Stability Data

The thermal stability of substituted bipyridine compounds is influenced by the nature and position of the substituents on the bipyridine core, as well as by the formation of co-crystals or metal complexes. The following table summarizes the thermal decomposition data for a selection of substituted bipyridine compounds from the literature, analyzed primarily by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Compound/Complex | Substituent(s) | Analysis Method | Decomposition Onset/Peak Temperature (°C) | Notes |

| 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dimethyl | Melting Point | 169 - 174 | Melting point is often a preliminary indicator of thermal stability.[1][2][3] |

| Europium(III) tris(benzoate) (4,4'-dimethyl-2,2'-bipyridine) | 4,4'-Dimethyl | TGA/DTG | 232 (Peak) | First stage of a multi-stage decomposition, corresponding to the loss of the bipyridine ligand.[4] |

| 2,2′-Bipyridine-6,6′-dicarboxylic acid bis(N-ethyl-4-hexylanilide) (DYP-7) | 6,6'-dicarboxylic acid bis(N-ethyl-4-hexylanilide) | DSC-TG | 202 (Onset) | Exothermic decomposition. The presence of nitric acid lowers the onset temperature.[5] |

| Bipyridine-based Polyaminal Network (Bipy-PAN) | 5,5'-dicarbaldehyde (polymerized with melamine) | TGA | >355 | Represents the breakdown of the polymer network.[6] |

| Polyimides with bipyridine side-chains | 4,6-bis(4-aminophenyl) | TGA | ~300 | Onset of thermal degradation for a series of polyimides containing bipyridine moieties.[7] |

| Molybdenum(VI) bis(tert-butylimido) dichloride · 1,10-phenanthroline | (adduct with a bipyridine analogue) | DSC | 303 (Onset) | 1,10-phenanthroline is structurally similar to bipyridine and provides high thermal stability to the complex. |

Experimental Protocols for Thermal Analysis

The determination of thermal stability for substituted bipyridine compounds predominantly relies on two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Generalized TGA Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small amount of the substituted bipyridine compound (typically 2-10 mg) into a clean, tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: Select the appropriate purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative environment) and set the flow rate (typically 20-100 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature that is beyond the expected decomposition of the compound (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Generalized DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the substituted bipyridine compound (typically 1-5 mg) into a DSC pan (e.g., aluminum). The pan may be hermetically sealed or have a pinhole lid, depending on the nature of the experiment.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 5 or 10 °C/min) through the temperature range of interest.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The onset temperature of the exothermic decomposition peak is a critical measure of thermal stability.

Visualization of a Relevant Signaling Pathway

Substituted bipyridine derivatives have been investigated for their potential as anticancer agents. Some of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. The diagram below illustrates a simplified representation of the apoptotic signaling pathway that can be triggered by certain bipyridine compounds, involving the key signaling proteins AKT and BRAF, and the intrinsic mitochondrial pathway.

Caption: Apoptotic signaling pathway induced by substituted bipyridine derivatives in cancer cells.

This guide serves as a foundational resource for professionals working with substituted bipyridine compounds, providing essential data and methodologies for assessing their thermal stability and offering insights into their biological activities.

References

- 1. 4,4'-Dimethyl-2,2'-bipyridyl | 1134-35-6 [chemicalbook.com]

- 2. geneseo.edu [geneseo.edu]

- 3. benchchem.com [benchchem.com]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine, a key ligand in coordination chemistry and materials science. The document details the crystallographic parameters, molecular geometry, and experimental protocols for its synthesis and crystallization, offering valuable insights for researchers in drug development and materials science.

Introduction

This compound, also known as diethyl 2,2'-bipyridine-4,4'-dicarboxylate, is a derivative of the versatile chelating agent 2,2'-bipyridine. The introduction of ethoxycarbonyl groups at the 4 and 4' positions significantly influences its electronic properties, making it a ligand of interest for the synthesis of functional metal complexes with applications in catalysis, photoluminescent materials, and potential therapeutic agents. An understanding of its solid-state structure is crucial for rational drug design and the engineering of novel materials.

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2_1/c. The asymmetric unit contains two half-molecules, with the complete molecules generated by inversion symmetry.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₆H₁₆N₂O₄ |

| Formula Weight | 300.31 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2_1/c |

| Unit cell dimensions | |

| a | 9.459(3) Å |

| b | 10.631(3) Å |

| c | 12.208(4) Å |

| α | 90° |

| β | 93.09(3)° |

| γ | 90° |

| Volume | 1225.2(6) ų |

| Z | 4 |

| Calculated Density | 1.628 Mg/m³ |

| Absorption Coefficient | 0.123 mm⁻¹ |

| F(000) | 632 |

| Refinement | |

| R-factor (R1) | 0.057 |

| Goodness-of-fit on F² | 1.03 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C(1)-C(1') | 1.493(5) |

| C(1)-N(1) | 1.340(4) |

| C(1)-C(2) | 1.385(5) |

| N(1)-C(5) | 1.338(4) |

| C(2)-C(3) | 1.383(5) |

| C(3)-C(4) | 1.393(5) |

| C(3)-C(6) | 1.503(5) |

| C(4)-C(5) | 1.381(5) |

| C(6)-O(1) | 1.202(4) |

| C(6)-O(2) | 1.331(4) |

| O(2)-C(7) | 1.460(5) |

| C(7)-C(8) | 1.492(7) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| N(1)-C(1)-C(2) | 122.5(3) |

| N(1)-C(1)-C(1') | 116.2(3) |

| C(2)-C(1)-C(1') | 121.3(3) |

| C(5)-N(1)-C(1) | 118.1(3) |

| C(3)-C(2)-C(1) | 119.1(3) |

| C(2)-C(3)-C(4) | 118.9(3) |

| C(2)-C(3)-C(6) | 122.3(3) |

| C(4)-C(3)-C(6) | 118.8(3) |

| C(5)-C(4)-C(3) | 119.6(3) |

| N(1)-C(5)-C(4) | 121.8(3) |

| O(1)-C(6)-O(2) | 124.0(4) |

| O(1)-C(6)-C(3) | 125.1(4) |

| O(2)-C(6)-C(3) | 110.9(3) |

| C(6)-O(2)-C(7) | 117.0(3) |

| O(2)-C(7)-C(8) | 107.2(4) |

The two pyridine rings in the bipyridine core are nearly coplanar, which facilitates electron delocalization across the molecule. The ethoxycarbonyl groups are slightly twisted out of the plane of the pyridine rings. In the crystal, molecules are linked by C—H···O hydrogen bonds, forming sheets parallel to the (120) plane. These sheets are further linked by C—H···N hydrogen bonds, creating a three-dimensional framework.[1]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the oxidation of a commercially available precursor to form the dicarboxylic acid, followed by Fischer esterification.

Step 1: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid

A common precursor for this synthesis is 4,4'-dimethyl-2,2'-bipyridine.

-

Materials: 4,4'-dimethyl-2,2'-bipyridine, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), distilled water.

-

Procedure:

-

In a round-bottom flask, dissolve 4,4'-dimethyl-2,2'-bipyridine in an aqueous solution of sodium hydroxide.

-

Heat the solution to reflux.

-

Slowly add a saturated aqueous solution of potassium permanganate to the refluxing mixture over several hours. The reaction mixture will turn from purple to a brown suspension of manganese dioxide.

-

Continue refluxing until the purple color of the permanganate has completely disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The white precipitate of 2,2'-bipyridine-4,4'-dicarboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

-

Step 2: Fischer Esterification to Yield this compound

-

Materials: 2,2'-Bipyridine-4,4'-dicarboxylic acid, absolute ethanol, concentrated sulfuric acid (H₂SO₄), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), dichloromethane.

-

Procedure:

-

Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in a large excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the remaining solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

-

Single crystals suitable for X-ray diffraction can be grown by the vapor diffusion method.[2]

-

Materials: Purified this compound, a "good" solvent (e.g., dichloromethane or chloroform), an "anti-solvent" (e.g., hexane or diethyl ether).

-

Procedure:

-

Dissolve a small amount of the purified compound in a minimal amount of the "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a layer of the "anti-solvent".

-

Seal the outer container and leave it undisturbed at a constant temperature.

-

The more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the slow growth of single crystals over several days to weeks.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for synthesis, crystallization, and analysis.

References

Methodological & Application

Application Notes and Protocols: 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine as a Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine as a versatile ligand in the synthesis of metal complexes for applications in solar energy, catalysis, and materials science. Detailed protocols for key experimental procedures are also included.

Introduction

This compound is a key bidentate chelating ligand, widely utilized as a precursor for the synthesis of functionalized 2,2'-bipyridine derivatives. Its primary role is often as a synthetic intermediate to introduce carboxylic acid functionalities, which are crucial for anchoring metal complexes to semiconductor surfaces in dye-sensitized solar cells (DSSCs). The ester groups also allow for fine-tuning of the electronic and solubility properties of the resulting metal complexes, which is advantageous in the development of catalysts and luminescent materials.

Key Applications

-

Dye-Sensitized Solar Cells (DSSCs): The ligand is a precursor to 4,4'-dicarboxy-2,2'-bipyridine, a fundamental component of many ruthenium(II)-based photosensitizers, such as N3 and N719 dyes. The carboxylate groups are essential for the adsorption of the dye onto the TiO₂ photoanode.

-

Catalysis: Metal complexes incorporating this ligand and its derivatives have shown catalytic activity in various organic transformations. These include the hydrogenation of arenes and the partial hydrogenation of alkynes. The electronic properties of the ligand can influence the activity and selectivity of the metallic center.

-

Luminescent Materials: Ruthenium(II) and other transition metal complexes with this ligand can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as luminescent probes.

Data Presentation

Photovoltaic Performance of DSSCs with Bipyridine-Based Ruthenium Sensitizers

| Sensitizer | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Efficiency (η) (%) | Reference |

| TCR-1 | - | - | - | 6.16 | [1] |

| TCR-2 | - | - | - | 6.23 | [1] |

| TFRS-2 | - | - | - | 7.57 | [1] |

| TFRS-52 | - | - | - | 8.09 | [1] |

Note: TCR-1 and TCR-2 are Ru(II) sensitizers bearing four carboxy anchoring groups derived from a tetraethoxycarbonyl-2,2'-bipyridine chelate. TFRS-2 and TFRS-52 are their 4,4'-dicarboxy counterparts. The inferior efficiencies of TCR-1 and TCR-2 are suggested to be due to a combination of blue-shifted absorption on TiO₂, inadequate dye loading, and the perpendicular orientation of the central carboxy groups.[1]

Catalytic Activity of Bipyridine-Stabilized Nanoparticles

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| Rh Nanoparticles | Arene | Hydrogenated Arene | High | - | [1] |

| Pd Nanoparticles | Hexyne | 1-Hexene | High | High |

Note: These are representative applications of bipyridine-stabilized nanoparticles in catalysis. The specific use of this compound can be adapted for these reactions.

Experimental Protocols

Protocol 1: Synthesis of a Ruthenium(II) Complex with this compound

This protocol describes the synthesis of a generic bis(bipyridine)ruthenium(II) complex with this compound.

Materials:

-

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂])

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Deionized water

-

Acetone

-

Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

In a round-bottom flask, dissolve [Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in DMF.

-

Reflux the mixture with magnetic stirring for 4-6 hours. The color of the solution will change, indicating the formation of the complex.

-

Cool the reaction mixture to room temperature.

-

Slowly add deionized water to the solution to precipitate the crude product as a chloride salt.

-

Filter the solid product and wash it with small portions of cold water and then diethyl ether.

-

To convert the chloride salt to the hexafluorophosphate salt for better stability and purification, dissolve the crude product in a minimal amount of acetone.

-

Add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the --INVALID-LINK--₂ complex.

-

Filter the solid product, wash with deionized water and diethyl ether, and dry under vacuum.

Protocol 2: Hydrolysis of this compound to 4,4'-Dicarboxy-2,2'-bipyridine

This protocol is essential for preparing the ligand for DSSC applications.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl, concentrated)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, filtration apparatus.

Procedure:

-

Suspend this compound in a solution of NaOH in a mixture of ethanol and water.

-

Reflux the mixture for 12-24 hours until the starting material is fully consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Carefully acidify the filtrate with concentrated HCl to a pH of approximately 2-3. A white precipitate of 4,4'-dicarboxy-2,2'-bipyridine will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the white solid, wash thoroughly with cold deionized water to remove any residual acid and salts, and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

Protocol 3: Fabrication of a Dye-Sensitized Solar Cell (DSSC)